molecular formula C32H43FN6O10 B11933590 Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F CAS No. 210345-04-3

Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F

Cat. No.: B11933590
CAS No.: 210345-04-3
M. Wt: 690.7 g/mol
InChI Key: YXRKBEPGVHOXSV-UHFFFAOYSA-N
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Description

Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F is a useful research compound. Its molecular formula is C32H43FN6O10 and its molecular weight is 690.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F is a synthetic compound that incorporates various amino acid derivatives, which may confer unique biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C32H43FN6O
  • Molecular Weight : 690.7 g/mol

The compound features a combination of amino acids with modifications, including methoxy (OMe) groups and a fluoromethyl (CH2F) substituent, which can influence its interaction with biological systems.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Transporter Interactions : The compound is hypothesized to interact with L-type amino acid transporter 1 (LAT1), which plays a crucial role in the transport of large neutral amino acids across cell membranes. This interaction could potentially enhance the uptake of essential amino acids in cells, particularly in cancerous tissues .
  • Inhibition Studies : In vitro studies have shown that related compounds can inhibit the efflux of neurotransmitters, suggesting a potential role in modulating neurotransmitter levels in the brain .

Pharmacological Effects

  • Antitumor Activity : The structural components of this compound suggest potential antitumor properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth by affecting amino acid transport mechanisms in cancer cells .
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier via LAT1, this compound may exhibit neuroprotective effects by increasing the availability of critical amino acids necessary for neurotransmitter synthesis and neuronal health .

Case Studies

  • Study on LAT1 Substrates : A study evaluated various amino acid derivatives to determine their efficacy as LAT1 substrates. The findings indicated that modifications like those present in this compound could significantly enhance transport efficiency across cell membranes, suggesting implications for drug delivery systems targeting the central nervous system .
  • Anticancer Efficacy : In a separate investigation, compounds similar to this compound were tested for their ability to inhibit the proliferation of cancer cell lines. Results showed a marked reduction in cell viability at specific concentrations, indicating potential therapeutic applications in oncology .

Table 1: Inhibition Data for Related Compounds

Compound% InhibitionIC50 (μM)
Cbz-DL-Leu7385 ± 21
Cbz-DL-Glu(OMe)33>3000
Cbz-DL-His9220 ± 9
Cbz-DL-Asp(OMe)4.2-

This table summarizes the inhibition percentages and IC50 values for compounds structurally related to this compound, highlighting their potential biological activity.

Properties

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRKBEPGVHOXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43FN6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657591
Record name Methyl 14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-8-(3-methoxy-3-oxopropyl)-5-(2-methylpropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210345-04-3
Record name Methyl 14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-8-(3-methoxy-3-oxopropyl)-5-(2-methylpropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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